4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid
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Overview
Description
4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C11H7BrFNO2 This compound is of interest due to its unique structural features, which include bromine, fluorine, and methyl groups attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
- 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
Uniqueness
4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid is unique due to the specific combination of bromine, fluorine, and methyl groups on the quinoline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms can enhance the compound’s stability and binding affinity in various applications.
Biological Activity
4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which may enhance its biological interactions and therapeutic efficacy.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, which may improve binding affinity to target sites, thereby modulating enzymatic activity or influencing cellular pathways. Specifically, quinoline derivatives have been noted for their roles in inhibiting DNA replication and enzyme activity, making them valuable in cancer therapy and antimicrobial applications.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds are often in the low micromolar range, suggesting potent antimicrobial effects .
Anticancer Activity
Quinoline derivatives, including this compound, have been evaluated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). For example, related compounds have shown IC50 values indicating effective cytotoxicity against these cell lines, suggesting a potential role in cancer treatment .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other quinoline derivatives to assess its relative potency and mechanism of action. The following table summarizes key features of similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C11H8BrFNO2 | Contains bromine and fluorine | Antimicrobial, anticancer |
4-Hydroxy-6-methoxyquinoline | C10H9NO3 | Hydroxy and methoxy groups | Moderate antimicrobial activity |
8-Bromo-6-fluoro-7-methylquinoline | C11H8BrFNO | Similar halogenated structure | Notable enzyme inhibition |
Case Studies
- Anticancer Efficacy : A study investigated the effects of a related quinoline derivative on MCF-7 cells, where it was found to induce apoptosis effectively at concentrations as low as 168.78 µM. The compound arrested the cell cycle at the G1 phase and showed significant binding interactions with key amino acids in target proteins, highlighting its potential as an anticancer agent .
- Enzyme Inhibition : Another investigation into the enzyme inhibition properties of similar quinoline derivatives revealed that they could effectively inhibit specific kinases involved in cancer progression. This suggests that this compound may also share similar inhibitory profiles against relevant enzymes .
Properties
Molecular Formula |
C11H7BrFNO2 |
---|---|
Molecular Weight |
284.08 g/mol |
IUPAC Name |
4-bromo-6-fluoro-8-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO2/c1-5-2-6(13)3-7-9(12)8(11(15)16)4-14-10(5)7/h2-4H,1H3,(H,15,16) |
InChI Key |
LLBNYRVXHLXAFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)O)Br)F |
Origin of Product |
United States |
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